molecular formula C22H19ClN4O3 B2688256 2-(2-Chlorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 903189-03-7

2-(2-Chlorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No.: B2688256
CAS No.: 903189-03-7
M. Wt: 422.87
InChI Key: RLZLOWRDBPVPPW-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, a piperazine moiety, and an oxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-(2-Chlorophenyl)oxazole-4-carbonitrile: This intermediate can be synthesized by reacting 2-chlorobenzonitrile with an appropriate oxazole precursor under specific conditions.

    Formation of 4-(4-Methoxybenzoyl)piperazine: This intermediate is prepared by reacting piperazine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the two intermediates, 2-(2-Chlorophenyl)oxazole-4-carbonitrile and 4-(4-Methoxybenzoyl)piperazine, under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The aromatic rings and piperazine moiety can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation or nitration reagents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(2-Chlorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-5-(4-piperazin-1-yl)oxazole-4-carbonitrile
  • 2-(2-Chlorophenyl)-5-(4-(4-methoxyphenyl)piperazin-1-yl)oxazole-4-carbonitrile

Uniqueness

Compared to similar compounds, 2-(2-Chlorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile stands out due to the presence of the 4-methoxybenzoyl group, which may impart unique chemical and biological properties

Properties

IUPAC Name

2-(2-chlorophenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-29-16-8-6-15(7-9-16)21(28)26-10-12-27(13-11-26)22-19(14-24)25-20(30-22)17-4-2-3-5-18(17)23/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZLOWRDBPVPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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